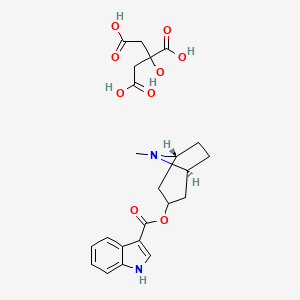

Tropisetron Citrate

Description

Properties

CAS No. |

1251773-00-8 |

|---|---|

Molecular Formula |

C23H28N2O9 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O2.C6H8O7/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,10-13,18H,6-9H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13?; |

InChI Key |

YFGSHODXSPKSDQ-KOQCZNHOSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Tropisetron Citrate

Serotonin (B10506) 5-HT3 Receptor Antagonism

Tropisetron's efficacy as an antiemetic is directly attributed to its high-affinity, selective, and competitive antagonism of the 5-HT3 receptor. patsnap.comnih.gov This receptor, a member of the Cys-loop family of ligand-gated ion channels, is a key mediator of the vomiting reflex. mdpi.comnih.gov

Binding Affinity and Selectivity Profiling

Tropisetron (B1223216) demonstrates a high affinity for the 5-HT3 receptor, competitively inhibiting the binding of serotonin. drugbank.com Its indole (B1671886) structure shares a similarity with serotonin, enabling this interaction. clinpgx.org Research has quantified this affinity, with reported Ki (inhibition constant) values of approximately 5.3 nM and 11 nM in human receptors. wikipedia.orgselleckchem.com In functional assays, Tropisetron has shown a pKi of 8.48 and an IC50 (half-maximal inhibitory concentration) of 0.22 nM for the inhibition of serotonin-induced inward currents in neuroblastoma cells. ncats.io Its selectivity for the 5-HT3 receptor is notable, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors such as dopamine, histamine, and muscarinic acetylcholine (B1216132) receptors. nih.govwikipedia.org

Interactive Data Table: Tropisetron Binding Affinity for 5-HT3 Receptors

| Parameter | Value | Cell/Receptor Type |

| Ki | 2.25 nM | N1E-115 Mouse Neuroblastoma Cells ([3H]quipazine displacement) ncats.io |

| Ki | 5.3 nM | 5-HT3 Receptor selleckchem.com |

| Ki | 11 nM | Human 5-HT3 Receptor wikipedia.org |

| IC50 | 0.22 nM | N1E-115 Cells (Inhibition of 5-HT-induced current) ncats.io |

| IC50 | 70.1 ± 0.9 nM | 5-HT3 Receptor selleckchem.com |

| pKi | 8.48 | Serotonin 3a (5-HT3a) receptor ncats.io |

Mechanisms of Ligand-Receptor Interaction at the 5-HT3 Receptor

As a competitive antagonist, Tropisetron binds to the same orthosteric site on the 5-HT3 receptor as the endogenous agonist, serotonin. drugbank.com The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion pore. nih.gov The binding site is located at the interface between adjacent subunits in the extracellular domain. nih.gov By occupying this site, Tropisetron stabilizes the closed state of the ion channel, preventing the influx of cations (primarily Na+, K+, and Ca2+) that would normally occur upon serotonin binding. mdpi.com This blockade of ion flux prevents the depolarization of the neuron and the propagation of the emetic signal.

Modulation of Peripheral and Central 5-HT3 Receptor Activity Pathways

Tropisetron exerts its antiemetic effects through actions on both the peripheral and central nervous systems. nih.govnih.gov

Peripheral Pathways: In the gastrointestinal tract, chemotherapeutic agents can cause damage to enterochromaffin cells, leading to a massive release of serotonin. amegroups.org This serotonin activates 5-HT3 receptors on the terminals of vagal afferent nerves, which transmit signals to the brainstem vomiting centers. drugbank.comamegroups.org Tropisetron blocks these peripheral 5-HT3 receptors, preventing the initiation of this signaling cascade. clinpgx.orgnih.gov

Central Pathways: Tropisetron also acts centrally by antagonizing 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem. drugbank.comamegroups.org The CTZ is a critical site for detecting emetic stimuli in the blood. By blocking 5-HT3 receptors in this region, Tropisetron further inhibits the central pathways that lead to nausea and vomiting. drugbank.com The highest concentrations of 5-HT3 receptors in the central nervous system are found in the brain stem, particularly the area postrema and the nucleus tractus solitarius, which are key areas involved in the vomiting reflex. nih.gov

Nicotinic Acetylcholine Receptor (nAChR) Partial Agonism

Beyond its well-established role as a 5-HT3 antagonist, Tropisetron is also a potent and selective partial agonist at the α7 subtype of the nicotinic acetylcholine receptor. wikipedia.orgnih.gov This interaction is of significant interest for its potential therapeutic implications in neurological and psychiatric disorders. immune-system-research.com

Characterization of α7 nAChR Binding and Agonist Efficacy

Tropisetron exhibits high affinity for the α7 nAChR, with a reported Ki value of 6.9 nM. selleckchem.comsci-hub.se As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine. sci-hub.se Electrophysiological studies have confirmed this partial agonist activity, with EC50 (half-maximal effective concentration) values of approximately 2.4 µM at homomeric α7 nAChRs and 1.5 µM at heteromeric α7β2 nAChRs. sci-hub.senih.gov Interestingly, at lower, nanomolar concentrations, Tropisetron can also act as a positive allosteric modulator, sensitizing the α7 nAChR to its endogenous ligand, acetylcholine. wikipedia.org

Interactive Data Table: Tropisetron Activity at α7 Nicotinic Acetylcholine Receptors

| Parameter | Value | Receptor Subtype |

| Ki | 6.9 nM | α7 nAChR selleckchem.comsci-hub.se |

| EC50 | ~800 nM | α7 nAChR sci-hub.se |

| EC50 | ~2.4 µM | Human α7 nAChR sci-hub.senih.gov |

| EC50 | ~1.5 µM | Human α7β2 nAChR sci-hub.senih.gov |

Comparative Selectivity Across Neuronal and Muscle-Type nAChR Subtypes

A key feature of Tropisetron's interaction with the nicotinic receptor system is its pronounced selectivity for the α7 subtype. nih.gov Studies have shown that it has very low affinity for other neuronal nAChR subtypes, such as α4β2 and α3β4, as well as muscle-type nAChRs. nih.govselleckchem.com While it can act as an antagonist at α3β4 receptors, its potency is significantly lower than its agonist activity at α7 nAChRs. nih.gov This selectivity for the α7 nAChR is a critical aspect of its pharmacological profile, minimizing potential side effects that could arise from non-specific interactions with other nicotinic receptor subtypes distributed throughout the nervous system and at the neuromuscular junction.

Structural Determinants for nAChR Interaction

Tropisetron, an indole-containing partial agonist, demonstrates selective interaction with the α7 nicotinic acetylcholine receptor (nAChR). nih.govnih.gov The structural basis for this interaction and its partial agonism lies in its specific binding orientation within the ligand-binding domain of the receptor. nih.gov Crystallographic studies using acetylcholine-binding protein (AChBP), a structural surrogate for the nAChR ligand-binding domain, reveal key determinants of this interaction. nih.gov

The tropisetron molecule, a conjugate of an indole and a tropane (B1204802) group, positions itself within a pocket of aromatic side chains at the interface of two subunits. nih.govresearchgate.net A critical interaction is the formation of a hydrogen bond between the protonated nitrogen of tropisetron's tropane moiety and the carbonyl oxygen of Trp 147. nih.gov However, the orientation of the indole substituent is dictated by strong interactions with loop F on one face of the binding site. This positioning prevents loop C, on the opposing face, from fully closing over the ligand. nih.gov The inability of loop C to adopt the completely closed conformation, which is characteristic of full agonists, is a key structural reason for tropisetron's partial agonist activity. nih.gov

The conformation and position of tropisetron at this binding interface are consistent with its observed equal efficacy at both human and rat α7 nAChRs. nih.gov The interaction with loop F is a significant factor for subtype selectivity among nAChR ligands. nih.gov For instance, minor structural modifications, such as adding a methyl group to the indole nitrogen of a related compound, can create steric clashes with loop F residues, leading to a loss of activity at α7 nAChRs. nih.gov This highlights the precise structural requirements for effective binding. The tropane and tropinone (B130398) components of tropisetron themselves have been shown to possess α7-selective agonist activity, suggesting the charged nitrogen is a minimal pharmacophore for activation, while the larger indole structure significantly enhances potency and modulates selectivity. researchgate.net

| Tropisetron Moiety | Receptor Component | Interaction Type | Functional Consequence |

|---|---|---|---|

| Protonated Nitrogen (Tropane) | Trp 147 Carbonyl Oxygen | Hydrogen Bond | Anchors the ligand in the binding pocket. nih.gov |

| Indole Substituent | Loop F Residues | Tight Interactions | Dictates ligand orientation and contributes to subtype selectivity. nih.gov |

| Overall Ligand Conformation | Loop C | Prevents full closure | Underlies partial agonist activity. nih.gov |

Multi-Receptor Binding and Its Pharmacological Implications

Tropisetron is characterized by a distinct multi-receptor binding profile, acting as both a potent and selective 5-HT3 receptor antagonist and a partial agonist at α7 nicotinic acetylcholine receptors (α7-nAChR). nih.govwikipedia.orgnih.gov This dual pharmacology is central to its therapeutic and physiological effects.

The antagonism of 5-HT3 receptors is the primary mechanism for its well-established antiemetic properties. nih.govpatsnap.comnih.gov Enterochromaffin cells in the gastrointestinal tract release serotonin (5-HT), which activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. clinpgx.org Tropisetron competitively blocks these receptors, both peripherally in the GI tract and centrally in the chemoreceptor trigger zone of the area postrema, thereby suppressing nausea and vomiting signals. nih.govclinpgx.orgdrugbank.com

Concurrently, tropisetron's partial agonism at α7-nAChRs mediates a different set of pharmacological actions. wikipedia.org The α7-nAChR is implicated in various cognitive and inflammatory processes. nih.gov Activation of these receptors by tropisetron has been shown to exert neuroprotective and anti-inflammatory effects. nih.govnih.gov For example, tropisetron can protect retinal ganglion cells from glutamate-induced excitotoxicity through its action on α7-nAChRs. nih.govwmich.edu Furthermore, its anti-inflammatory properties are demonstrated by its ability to suppress the expression and secretion of pro-inflammatory cytokines like IL-6 and IL-8 in human keratinocytes, an effect mediated by α7-nAChR activation, not 5-HT3 receptors. nih.gov This suggests that tropisetron's therapeutic potential may extend beyond antiemesis to conditions involving neuroinflammation and cognitive deficits.

| Receptor Target | Action | Primary Pharmacological Implication | Secondary/Investigational Implications |

|---|---|---|---|

| 5-HT3 Receptor | Antagonist | Antiemetic effects. nih.govdrugbank.com | N/A |

| α7-Nicotinic Acetylcholine Receptor | Partial Agonist | Anti-inflammatory effects. nih.govnih.gov | Neuroprotection, cognitive enhancement. nih.gov |

Downstream Intracellular Signaling Cascades Associated with Tropisetron Citrate (B86180) Action

The binding of tropisetron to its receptor targets, particularly the α7-nAChR, initiates specific downstream intracellular signaling cascades that mediate its cellular effects. A key pathway implicated in its anti-inflammatory action is the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. nih.govresearchgate.net

Activation of the α7-nAChR by tropisetron can block inflammatory cytokine transcription induced by Toll-like receptors (TLRs) through direct interaction with JAK2, leading to the activation of the JAK2/STAT3 pathway. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), tropisetron was found to up-regulate the transcription of TLR2, TLR4, JAK2, and STAT3 genes. nih.gov While it increased the gene expression of pro-inflammatory cytokines, it significantly suppressed the secretion of these cytokines (e.g., IL-1β, IL-17, TNF-α) into the media, confirming its net anti-inflammatory effect. nih.gov This modulation is believed to be engaged through the TLR2, TLR4, and JAK2/STAT3 signaling cascades. nih.gov

In the context of neuroprotection, other signaling pathways have been identified. Studies investigating tropisetron's ability to protect against glutamate-induced excitotoxicity suggest the involvement of the p38 mitogen-activated protein kinase (MAPK) intracellular signaling pathway. wmich.edu The activation of α7-nAChRs by tropisetron appears to trigger this cascade, contributing to neuronal survival. wmich.edu

Pharmacogenomic Influences on Receptor Response

The individual response to drugs is significantly influenced by genetic variations, and tropisetron is no exception. nih.gov Polymorphisms in the genes encoding the subunits of the 5-HT3 receptor can alter receptor structure, function, and expression, thereby affecting patient response to tropisetron. clinpgx.orgnih.gov

The HTR3A gene encodes the A subunit of the 5-HT3 receptor, which is essential for forming functional homomeric and heteromeric receptors. clinpgx.org Genetic variations within this gene can impact the efficacy of 5-HT3 antagonists. One of the studied polymorphisms is rs1062613 (C178T). nih.gov This single nucleotide polymorphism (SNP) has been associated with variations in the incidence of nausea and vomiting following chemotherapy or treatment with certain antidepressants, suggesting it modulates the receptor's sensitivity to both serotonin and its antagonists. nih.gov

The HTR3B gene encodes the B subunit, which co-assembles with the A subunit to form heteromeric 5-HT3AB receptors. clinpgx.org These heteromeric receptors have different physiological and pharmacological properties compared to homomeric 5-HT3A receptors. Polymorphisms in the HTR3B gene can significantly alter receptor properties. clinpgx.org

| Gene | Polymorphism | Reported Functional/Clinical Association |

|---|---|---|

| HTR3A | rs1062613 (C178T) | Associated with altered incidence of nausea and vomiting. nih.gov |

| HTR3B | -100_-102delAAG | Associated with increased risk of chemotherapy-induced nausea and vomiting. clinpgx.orgnih.gov |

| HTR3B | rs1176744 | Investigated for association with serotonergic drug side effects. nih.gov |

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption Kinetics and Absolute Bioavailability in Animal Models

Tropisetron (B1223216) is readily absorbed after oral administration. However, it undergoes first-pass metabolism, which influences its absolute bioavailability. Preclinical studies utilizing liver slices from different species have provided insights into the anticipated first-pass effect across these models.

In vitro studies with liver slices from rats and dogs predicted a more significant first-pass effect compared to humans. The rates of metabolite formation were considerably higher in rat (413 ± 98 pmol/h/mg slice protein) and dog (426 ± 38 pmol/h/mg slice protein) liver slices than in human liver slices (83 ± 61 pmol/h/mg slice protein). nih.gov For the rat, this in vitro prediction corresponded well with the observed in vivo bioavailability ranking between rats and humans. nih.gov However, for the dog, the in vitro data appeared to overestimate the extent of the first-pass effect observed in vivo. nih.gov

While specific percentages for absolute bioavailability in rats and dogs are not consistently reported in publicly available literature, these comparative metabolic rates suggest species-dependent differences in the extent of presystemic clearance.

| Species | Rate of Metabolite Formation (pmol/h/mg slice protein) |

|---|---|

| Human | 83 ± 61 |

| Rat | 413 ± 98 |

| Dog | 426 ± 38 |

Systemic Distribution Characteristics

Following absorption, tropisetron is distributed throughout the body. Its distribution is characterized by its volume of distribution and the extent of its binding to plasma proteins.

Volume of Distribution Determination

Due to its lipophilic nature, tropisetron has a large volume of distribution, indicating extensive tissue uptake. researchgate.net In humans, the volume of distribution at steady state has been reported to be approximately 678 L. researchgate.net Pharmacokinetic studies in rats have shown that the disposition of tropisetron fits a two-compartment model, which is characteristic of drugs that distribute from the central circulation into peripheral tissues. nih.gov This observation supports the extensive distribution of the compound in preclinical models.

Plasma Protein Binding Dynamics

In human plasma, tropisetron is moderately bound to plasma proteins, with reported binding percentages ranging from 59% to 71%. clinpgx.org Specific plasma protein binding percentages for tropisetron in common preclinical species such as rats and dogs are not extensively detailed in the available literature. However, this parameter is a critical determinant of the unbound fraction of the drug that is available to exert its pharmacological effect and to be cleared from the body.

Metabolic Pathways and Enzyme Systems

The biotransformation of tropisetron is a critical aspect of its pharmacokinetics, leading to the formation of metabolites that are subsequently eliminated from the body. The liver is the primary site for the metabolism of tropisetron. nih.gov

Role of Cytochrome P450 Isoenzymes, Notably CYP2D6 Polymorphism

The metabolism of tropisetron is predominantly mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2D6 is the major isoenzyme responsible for the initial oxidative metabolism of tropisetron. clinpgx.org The involvement of CYP2D6 is significant due to its known genetic polymorphism, which can lead to different metabolic phenotypes (e.g., poor, extensive, and ultrarapid metabolizers). This polymorphism has been a key focus in clinical studies, as it can influence the plasma concentrations and clearance of the drug.

Hydroxylation and Conjugation Reaction Mechanisms (Glucuronidation, Sulfation)

The primary metabolic pathway for tropisetron is aromatic hydroxylation of its indole (B1671886) ring, followed by Phase II conjugation reactions. clinpgx.org Hydroxylation can occur at the 5, 6, or 7-position of the indole moiety.

There are notable species differences in the primary site of hydroxylation. In vitro studies using liver slices have demonstrated that:

In rats , the formation of 5-hydroxy-tropisetron is the dominant biotransformation pathway. nih.gov

In dogs , N-oxide formation is the major metabolic route. nih.gov

In humans , 6-hydroxy-tropisetron is the predominant metabolite. nih.gov

Following hydroxylation, the resulting metabolites undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form more water-soluble compounds that can be readily excreted. clinpgx.org These conjugation reactions are essential for the detoxification and elimination of the drug from the body.

| Species | Dominant Metabolic Pathway |

|---|---|

| Rat | 5-Hydroxylation |

| Dog | N-Oxide Formation |

| Human | 6-Hydroxylation |

Identification and Pharmacological Characterization of Metabolites

The biotransformation of tropisetron is extensive, primarily occurring in the liver through phase I and phase II metabolic reactions. The principal metabolic pathway is the hydroxylation of the indole ring, which can occur at the 5, 6, or 7 positions. drugbank.comnih.govnps.org.au This initial step is followed by phase II conjugation reactions, where the hydroxylated metabolites are conjugated with glucuronide or sulphate. drugbank.comnih.govmims.com

Research has identified 5-hydroxytropisetron and 6-hydroxytropisetron as the predominant metabolites. nih.govclinpgx.org In vitro studies using human liver microsomes have also suggested the potential formation of other minor metabolites, such as N-demethyltropisetron and an N-oxide metabolite, likely mediated by the CYP3A4 enzyme. clinpgx.orgnih.gov However, these minor metabolites have not been detected in in-vivo metabolic studies. clinpgx.org

The cytochrome P450 (CYP) enzyme system plays a crucial role in tropisetron metabolism. Specifically, the CYP2D6 isoenzyme is responsible for up to 91% of its metabolism, establishing it as the primary enzyme catalyzing the hydroxylation of tropisetron. nih.govclinpgx.orgnih.gov CYP3A4 contributes to a lesser extent. nih.govclinpgx.org This heavy reliance on CYP2D6 is the basis for the observed metabolic polymorphism, leading to different pharmacokinetic profiles in individuals classified as "extensive metabolizers" versus "poor metabolizers." nps.org.aunih.gov

Table 1: Summary of Tropisetron Metabolism

| Metabolite | Metabolic Reaction | Enzymes Involved | Pharmacological Activity |

|---|---|---|---|

| 5-hydroxytropisetron | Hydroxylation | CYP2D6 (major), CYP3A4 (minor) | Greatly reduced potency for 5-HT3 receptor. drugbank.comnps.org.au |

| 6-hydroxytropisetron | Hydroxylation | CYP2D6 (major), CYP3A4 (minor) | Greatly reduced potency for 5-HT3 receptor. drugbank.comnps.org.au |

| 7-hydroxytropisetron | Hydroxylation | CYP2D6, CYP3A4 | Considered inactive. nih.gov |

| Glucuronide and Sulphate Conjugates | Conjugation | Glucuronyltransferases, Sulfotransferases | Inactive. nih.gov |

| N-demethyltropisetron (in vitro) | N-demethylation | CYP3A4 | Not detected in vivo. clinpgx.org |

| N-oxide metabolite (in vitro) | N-oxidation | CYP3A4 | Not detected in vivo. clinpgx.org |

Excretion Routes and Clearance Mechanisms

The clearance of tropisetron is rapid in individuals who are extensive metabolizers for the CYP2D6 enzyme, with a total plasma clearance reported to be around 1800 ml/min. drugbank.comnih.gov The terminal elimination half-life in this population is approximately 6 to 8 hours. nih.gov In contrast, individuals who are poor metabolizers of CYP2D6 exhibit significantly slower clearance, resulting in a much longer elimination half-life of 30 to 45 hours. nih.govmims.com In these poor metabolizers, a higher proportion of unchanged tropisetron is excreted renally compared to extensive metabolizers. nps.org.au

Table 2: Excretion and Clearance Parameters of Tropisetron

| Parameter | Finding |

|---|---|

| Urinary Excretion (Unchanged Drug) | ~8% drugbank.comnps.org.au |

| Urinary Excretion (Metabolites) | ~70% drugbank.comnih.gov |

| Fecal Excretion (Metabolites) | ~15% drugbank.comnih.gov |

| Total Clearance | ~1800 ml/min drugbank.comnih.gov |

| Elimination Half-life (Extensive Metabolizers) | ~6-8 hours nih.gov |

| Elimination Half-life (Poor Metabolizers) | ~30-45 hours nih.govmims.com |

Pharmacokinetic Modulations in Preclinical Disease Models (e.g., Hepatic Impairment, Renal Impairment)

Studies modeling the effects of organ impairment have shown that the pharmacokinetics of tropisetron can be altered in the presence of severe liver or kidney disease.

In subjects with liver cirrhosis, a condition representing severe hepatic impairment, the metabolic clearance of tropisetron was found to be reduced. nih.govclinpgx.org This is consistent with the liver's primary role in metabolizing the compound. However, in models of less severe liver conditions, such as hepatitis or fatty liver disease, the pharmacokinetics of tropisetron were not significantly altered. nih.govclinpgx.org

Table 3: Pharmacokinetic Alterations in Disease Models

| Disease Model | Observed Pharmacokinetic Change |

|---|---|

| Hepatic Impairment (Liver Cirrhosis) | Reduced metabolic clearance. nih.govclinpgx.org |

| Hepatic Impairment (Hepatitis, Fatty Liver) | No significant alteration in pharmacokinetics. nih.govclinpgx.org |

| Renal Impairment (Moderate to Severe) | Reduced non-renal clearance. nih.govclinpgx.org |

Carrier-Mediated Transport System Interactions (e.g., ABCB1)

The interaction of tropisetron with carrier-mediated transport systems, which are crucial for drug absorption, distribution, and excretion, has been a subject of investigation. One of the most studied transporters is P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. tg.org.au P-glycoprotein is an efflux transporter that can limit the bioavailability and tissue penetration of its substrates. tg.org.auresearchgate.net Research into a specific genetic variant of ABCB1, rs1045642, indicated that tropisetron transport is not significantly affected by this polymorphism. clinpgx.org

Further research suggests that tropisetron may interact with other transporters. clinpgx.org For instance, the solute carrier transporter SLC22A1 has been identified as a potential transporter for tropisetron. clinpgx.org While some in-vitro work using animal receptors has suggested potential interactions with various transporters, the clinical relevance of these findings in humans has not yet been established. clinpgx.org

Investigational Preclinical Applications and Mechanistic Studies

Neuropharmacological Research Applications

Tropisetron (B1223216), a compound traditionally recognized for its role as a 5-HT3 receptor antagonist, is increasingly being investigated for its diverse neuropharmacological effects beyond its antiemetic properties. Preclinical studies have unveiled its potential in several areas of neuropharmacology, suggesting a multi-functional capacity to modulate complex neurological processes. These investigations are primarily focused on its neuroprotective, anti-inflammatory, and cognitive-enhancing capabilities, largely attributing these effects to its activity as a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.govnih.gov

Neuroprotective Mechanisms Against Excitotoxicity (e.g., Glutamate-Induced)

Glutamate-induced excitotoxicity is a key pathological process in various neurodegenerative disorders. wmich.edumednexus.org Tropisetron has demonstrated significant neuroprotective effects against this phenomenon in preclinical models. nih.gov

In a study utilizing isolated adult pig retinal ganglion cells (RGCs), exposure to high concentrations of glutamate (B1630785) resulted in a 62% decrease in cell survival. nih.govnih.gov However, pretreatment with tropisetron not only prevented this cell death but increased survival to 105% compared to controls. nih.govnih.gov This protective effect was mediated through the activation of α7nAChRs, as the presence of an α7nAChR antagonist, methyllycaconitine (B43530) (MLA), blocked this neuroprotection. nih.govnih.gov

Mechanistically, tropisetron's neuroprotective action involves the modulation of intracellular signaling pathways. It has been shown to significantly decrease the levels of phosphorylated p38 mitogen-activated protein kinase (p38 MAPK), a key player in excitotoxic signaling cascades. wmich.edunih.govnih.gov Furthermore, tropisetron was found to induce the internalization of NMDA receptor subunits, a mechanism that can reduce the excessive calcium influx associated with glutamate excitotoxicity. nih.govnih.gov

Table 1: Effect of Tropisetron on Glutamate-Induced Excitotoxicity in Retinal Ganglion Cells

| Treatment Condition | Average Cell Survival (%) | Key Mechanistic Findings |

| Control | 100% | Baseline |

| Glutamate (500 μM) | 38% | Induces significant cell death |

| Tropisetron (100 nM) + Glutamate | 105% | Provides robust neuroprotection |

| Tropisetron + MLA + Glutamate | - | Protection blocked by α7nAChR antagonist |

Data derived from studies on isolated adult pig RGCs. nih.govnih.gov

Anti-Apoptotic Effects in Neuronal Cell Lines and In Vivo Models

Tropisetron has been shown to exert anti-apoptotic effects in various preclinical models of neuronal damage. In a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) injection, tropisetron treatment significantly reduced markers of apoptosis in the hippocampus, including active caspase 3 and cytochrome c release. nih.gov

Similarly, in a model of diabetic peripheral neuropathy, tropisetron protected PC12 cells from high glucose-induced apoptosis. researchgate.net The protective mechanism involved the prevention of an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic progression. researchgate.net Tropisetron also inhibited the activation of caspase 3 and the generation of reactive oxygen species (ROS) induced by high glucose. researchgate.net

Furthermore, in a study on hydrogen peroxide-induced oxidative stress in PC12 cells, tropisetron was found to inhibit cell death by reducing the levels of caspase 3 and caspase 12. researchgate.net This protective effect was associated with the upregulation of antioxidant defenses, including heme oxygenase-1, glutathione (B108866), and catalase activity. researchgate.net The anti-apoptotic effects of tropisetron in this model were also linked to its agonistic activity at α7nAChRs. researchgate.net

Table 2: Anti-Apoptotic Effects of Tropisetron in Preclinical Models

| Model | Key Apoptotic Markers Modulated | Outcome |

| Aβ-induced neurotoxicity (in vivo) | Decreased active caspase 3, cytochrome c release | Protection against Aβ-induced neurotoxicity nih.gov |

| High glucose-induced apoptosis (in vitro) | Decreased Bax/Bcl-2 ratio, caspase 3 activation, ROS | Protection of PC12 cells researchgate.net |

| Oxidative stress (in vitro) | Decreased caspase 3 and caspase 12 levels | Inhibition of H2O2-induced cell death researchgate.net |

Modulation of Neuroinflammation and Related Pathologies

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases and neuropathic pain states. mdpi.comfrontiersin.orgfrontiersin.org Preclinical evidence strongly suggests that tropisetron can modulate neuroinflammatory processes, primarily through its interaction with α7nAChRs. nih.gov

In a rat model of spared nerve injury (SNI), a model for chronic neuropathic pain, intrathecal administration of tropisetron was found to decrease the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in the spinal cord. nih.gov This anti-inflammatory effect was associated with the downregulation of phosphorylated p38MAPK and cAMP-response element binding protein (CREB). nih.gov The α7nAChR antagonist MLA was able to abolish these effects, confirming the receptor's involvement. nih.gov

In the context of Alzheimer's disease models, tropisetron has been shown to attenuate Aβ-induced neuroinflammation. nih.gov In rats injected with Aβ, tropisetron treatment significantly reduced the hippocampal levels of inflammatory markers including TNF-α, cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB). nih.gov Interestingly, while the anti-apoptotic and pro-cognitive effects of tropisetron in this model were fully reversed by a 5-HT3 receptor agonist, the anti-inflammatory effects were only partially counteracted, suggesting the involvement of both 5-HT3 receptor-dependent and independent pathways. nih.gov

Table 3: Modulation of Neuroinflammatory Markers by Tropisetron

| Model | Key Inflammatory Markers Modulated | Pathway Implicated |

| Spared Nerve Injury (rat) | Decreased IL-6, IL-1β, TNF-α | Inhibition of p38MAPK-CREB pathway via α7nAChR nih.gov |

| Aβ-induced neurotoxicity (rat) | Decreased TNF-α, COX-2, iNOS, NF-κB | 5-HT3 receptor-dependent and independent pathways nih.gov |

| Vincristine-induced neuropathy (rat) | Decreased TNF-α, IL-2 | Receptor-independent pathway mdpi.comresearchgate.net |

Cognitive Enhancing Effects in Murine Models of Neurological Disorders

Tropisetron has demonstrated the ability to improve cognitive function in preclinical models of neurological disorders, particularly in the context of Alzheimer's disease. nih.govnih.gov In the J20 mouse model of Alzheimer's, which expresses a mutant form of human amyloid precursor protein, tropisetron treatment improved both spatial and working memory. nih.govnih.gov These cognitive improvements were observed in both the pre-plaque and late-plaque stages of the disease. nih.govnih.gov

Notably, when compared to existing Alzheimer's therapeutics like memantine (B1676192) and donepezil (B133215) at similar doses, tropisetron showed greater improvements in memory. nih.govnih.gov The cognitive enhancing effects of tropisetron in this model were linked to its ability to increase the ratio of the neurotrophic soluble amyloid precursor protein alpha (sAPPα) to the neurotoxic amyloid-beta 1-42 (Aβ1-42). nih.govnih.gov

In a rat model of Alzheimer's disease induced by Aβ injection, tropisetron was also found to reverse cognitive deficits. nih.gov This procognitive effect was completely reversed by co-administration of a selective 5-HT3 receptor agonist, highlighting the role of 5-HT3 receptor antagonism in this aspect of tropisetron's action. nih.gov

Interaction with Amyloid Precursor Protein (APP) and its Trophic Peptides

A significant finding in the preclinical investigation of tropisetron is its direct interaction with the amyloid precursor protein (APP). nih.gov Studies have shown that tropisetron binds to the ectodomain of APP. nih.govnih.gov This interaction is believed to be a key part of its multi-functional mechanism in models of Alzheimer's disease. nih.gov

Tropisetron was identified in a screen for compounds that could increase the production of the neurotrophic and neurite-extending peptide sAPPα, while reducing the levels of the anti-trophic peptide Aβ. nih.gov In cell lines transfected with human APP, tropisetron consistently increased sAPPα levels. nih.gov In primary hippocampal neuronal cultures from an Alzheimer's mouse model, tropisetron was shown to significantly increase sAPPα and decrease Aβ1-42. nih.gov

This modulation of APP processing, shifting it towards the non-amyloidogenic pathway that produces sAPPα, is a central aspect of tropisetron's therapeutic potential in Alzheimer's disease. The improved sAPPα/Aβ ratio is correlated with the cognitive improvements observed in animal models. nih.govnih.gov

Table 4: Tropisetron's Effect on APP Processing

| Model System | Effect on sAPPα | Effect on Aβ1-42 |

| CHO-7W cells with human APPwt | Increased | - |

| Primary hippocampal neurons (J20 mice) | Significantly Increased | Significantly Decreased |

| J20 mice (in vivo) | Improved sAPPα/Aβ ratio | - |

Data from studies demonstrating tropisetron's modulation of APP processing. nih.gov

Attenuation of Peripheral Neuropathy in Disease Models

Tropisetron has shown promise in attenuating peripheral neuropathy in various preclinical disease models, including those induced by chemotherapy and diabetes. researchgate.netmdpi.com

In a rat model of vincristine-induced peripheral neuropathy, a common side effect of chemotherapy, tropisetron administration prevented sensory-motor neuropathy. mdpi.comresearchgate.net This was evidenced by improved behavioral and electrophysiological outcomes. researchgate.net The protective effect was associated with a reduction in the pro-inflammatory cytokines TNF-α and IL-2. mdpi.comresearchgate.net Interestingly, another 5-HT3 receptor antagonist, granisetron, did not show the same protective effect, and the effect of tropisetron was not blocked by a 5-HT3 receptor agonist, suggesting a receptor-independent mechanism for this neuroprotective action. researchgate.net

In a model of diabetic peripheral neuropathy, tropisetron was found to attenuate nerve injury through its anti-inflammatory and anti-apoptotic effects. researchgate.net In the sciatic nerves of diabetic rats, tropisetron reversed the diabetes-induced increase in TNF-α, IL-1β, and the Bax/Bcl-2 ratio. researchgate.net These findings suggest that tropisetron may offer a therapeutic strategy for ameliorating peripheral neuropathy in diabetes. researchgate.net

Endocrine and Metabolic System Research

Preclinical investigations have explored the multifaceted effects of tropisetron on the endocrine and metabolic systems, particularly in the context of diabetes.

Effects on Glucose Homeostasis and Hyperglycemia in Diabetic Models

Studies in streptozotocin (B1681764) (STZ)-induced diabetic rat models have consistently demonstrated the ability of tropisetron to improve glucose homeostasis. Treatment with tropisetron has been shown to significantly decrease elevated blood glucose levels. researchgate.netnih.govnih.gov This anti-hyperglycemic effect is a key finding in multiple preclinical trials. nih.gov For instance, in a type 2 diabetes rat model, tropisetron administration corrected glucose and fructosamine (B8680336) levels. nih.govrsc.org The reduction in blood glucose appears to be a consistent outcome across different diabetic models. researchgate.net

Mechanisms of Insulin (B600854) Secretion Enhancement and Insulin Sensitivity Modulation

Tropisetron has been found to directly influence insulin dynamics. Research indicates that it can enhance insulin secretion from pancreatic beta-cells. researchgate.netresearchgate.netnih.gov In diabetic rats, tropisetron treatment led to a robust improvement in insulin secretion. researchgate.net This effect may be linked to its ability to increase beta-cell mass and promote the expression of genes involved in insulin synthesis and release, such as GLUT2 and ZnT8, while inhibiting UCP2 expression. researchgate.netnih.gov Furthermore, tropisetron has been shown to improve insulin sensitivity. In a type 2 diabetes model, it improved the homeostasis model of β-cell function (HOMA-β) and increased insulin levels. nih.govrsc.org Some in vitro studies suggest that tropisetron's effect on insulin release is particularly evident in the presence of serotonin (B10506), where it reverses serotonin-induced inhibition of insulin secretion. researchgate.net The secretagogue action of tropisetron may involve the modulation of inward cation currents, a mechanism also targeted by sulfonylurea drugs. nih.gov

Anti-Inflammatory Actions in Metabolic Syndrome and Diabetes

A significant aspect of tropisetron's metabolic effects appears to be its potent anti-inflammatory properties. researchgate.netnih.gov In diabetic models, tropisetron has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin 1-β (IL-1β) in various tissues, including the sciatic nerves, kidneys, and heart. researchgate.netnih.govdergipark.org.tr This anti-inflammatory action is believed to contribute to its protective effects against diabetic complications. researchgate.net For example, in diabetic nephropathy models, tropisetron's ability to decrease urinary cytokine excretion and renal TNF-α levels was associated with improved kidney morphology and function. nih.gov Similarly, in diabetic cardiomyopathy, tropisetron treatment attenuated the increased levels of TNF-α and ICAM-1 in heart tissue. dergipark.org.trdergipark.org.tr These anti-inflammatory effects seem to be a consistent finding across various studies. nih.gov

Interplay with Insulin and Wnt Signaling Cascades

Tropisetron's influence on metabolic regulation extends to the molecular signaling level. Research has demonstrated that tropisetron can modulate the insulin signaling cascade. nih.govrsc.org In the skeletal muscle and hippocampus of type 2 diabetic rats, tropisetron treatment corrected altered levels of phosphorylated insulin receptor substrate 1 (pIRS1) and phosphorylated protein kinase B (p-Akt), and it also modulated glucose transporter 4 (GLUT4). nih.govrsc.org

Furthermore, tropisetron has been shown to interact with the Wnt/β-catenin signaling pathway, which is involved in metabolic homeostasis. nih.gov In a diabetic model, tropisetron treatment inhibited the elevated levels of β-catenin, suggesting a modulatory role in this pathway. nih.gov The interplay between tropisetron and these signaling cascades appears to be a key mechanism underlying its beneficial effects on insulin sensitivity and glucose metabolism. nih.gov Additionally, some studies suggest the involvement of the NF-κB/SIRT1 pathway in tropisetron's effects on apoptosis and diabetes. researchgate.net

Protective Effects on Diabetic Complications (e.g., Cardiomyopathy, Nephropathy, Hepatopathy)

Preclinical evidence strongly suggests that tropisetron may offer protection against several major diabetic complications.

Cardiomyopathy: In rat models of diabetic cardiomyopathy, tropisetron has been shown to attenuate the development of the condition. dergipark.org.trdergipark.org.tr It mitigated cardiac hypertrophy, reduced the gene expression of markers associated with cardiomyopathy like CaMKIIδ and myosin heavy chains, and decreased apoptosis in the heart tissue. dergipark.org.trdergipark.org.tr The protective mechanism is linked to its anti-inflammatory and anti-apoptotic effects. nih.govdergipark.org.tr

Nephropathy: Multiple studies have highlighted the renoprotective effects of tropisetron in diabetic nephropathy. nih.govnih.govnih.gov It has been shown to improve renal function, reduce albuminuria, and ameliorate morphological damage to the kidneys. nih.govnih.gov These protective actions are attributed to its anti-oxidative and anti-inflammatory properties, as well as its ability to suppress fibrosis-related pathways involving TGF-β1 and p53. nih.govnih.govresearchgate.net

Hepatopathy: Research in diabetic rats has also indicated a hepatoprotective role for tropisetron. It has been found to abrogate diabetes-induced increases in liver enzymes (ALT, AST, ALP), cholesterol, and triglycerides, while improving liver glycogen (B147801) content. nih.gov Histopathological examination revealed that tropisetron mitigates liver damage, partly by reducing oxidative stress. researchgate.net

Regulation of Oxidative Stress in Metabolic Contexts

A cornerstone of tropisetron's protective effects in diabetic models is its ability to combat oxidative stress. researchgate.netnih.gov In various tissues of diabetic animals, including the kidneys, liver, and nerves, tropisetron treatment has been shown to reduce markers of oxidative stress like malondialdehyde (MDA). nih.govnih.govresearchgate.net Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and increases the levels of glutathione (GSH). nih.govresearchgate.net In vitro studies using PC12 cells exposed to high glucose also demonstrated that tropisetron can protect against hyperglycemia-induced oxidative damage by increasing total antioxidant power and preventing the generation of reactive oxygen species (ROS). researchgate.net This potent antioxidant activity appears to be a crucial mechanism underlying its beneficial effects in various diabetic complications. nih.govnih.gov

Gastrointestinal System Research (Beyond Classical Emesis Pathway)

Tropisetron's influence on the gastrointestinal (GI) tract extends beyond the pathways traditionally associated with nausea and vomiting. Preclinical studies are uncovering its nuanced effects on serotonin-producing cells and vagal nerve signaling.

Modulation of Enterochromaffin Cell Activity and Serotonin Release

Enterochromaffin (EC) cells, which are the primary source of serotonin (5-HT) in the gut, are a key target of Tropisetron. portlandpress.comjst.go.jpfrontiersin.org The release of serotonin from these cells can be triggered by various stimuli and plays a crucial role in regulating gut motility and sensation. portlandpress.com

Preclinical research in isolated guinea-pig small intestine has revealed a dual-regulatory role for Tropisetron on serotonin release. nih.gov In nanomolar concentrations, Tropisetron, along with other 5-HT3 receptor antagonists like granisetron, was found to decrease the release of 5-HT. nih.gov This suggests an antagonistic action on 5-HT3 autoreceptors that normally promote serotonin release in a positive feedback loop. nih.gov Conversely, at micromolar concentrations, Tropisetron enhanced serotonin release, indicating a more complex interaction that may involve other receptor systems or mechanisms. nih.gov

It is noteworthy that the 5-HT3 receptors on EC cells exhibit a high affinity for Tropisetron, distinguishing them from neuronal 5-HT3 receptors. nih.gov This differential affinity may allow for targeted modulation of serotonin release in the gut.

Non-Emetic Interactions with Vagal Afferent Nerve Terminals

The vagus nerve is a critical communication pathway between the gut and the brain. Tropisetron's interaction with vagal afferent nerve terminals is central to its anti-emetic effect, as it blocks serotonin from binding to 5-HT3 receptors on these nerves. pharmgkb.orgnih.gov This action prevents the transmission of emetic signals to the brainstem. pharmgkb.orgnih.gov

Anti-Tumor Potential and Oncological Research

Perhaps one of the most promising areas of investigational research for Tropisetron is its potential as an anti-cancer agent. ssu.ac.irresearchgate.net Studies have demonstrated that Tropisetron can inhibit the growth of various cancer cell lines, including ovarian and lung cancer, through the induction of apoptosis. researchgate.netresearchgate.netjscholaronline.orgjscholaronline.org

Induction of Apoptosis in Cancer Cell Lines (e.g., Ovarian Cancer)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A hallmark of cancer is the ability of tumor cells to evade apoptosis. ssu.ac.ir Preclinical studies have shown that Tropisetron can induce apoptosis in ovarian cancer cell lines, such as SKOV3. ssu.ac.irresearchgate.netresearchgate.net This suggests that Tropisetron may have a therapeutic role in treating ovarian and potentially other cancers. ssu.ac.irresearchgate.net

Analysis of Apoptotic Regulatory Gene (Bax, Bcl2) and Protein (Caspase-3) Expression

The apoptotic process is tightly regulated by a family of proteins, including the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.govwaocp.orgarchivesofmedicalscience.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. waocp.orgarchivesofmedicalscience.com

In studies on SKOV3 ovarian cancer cells, treatment with Tropisetron led to a significant increase in the expression of the pro-apoptotic gene Bax and a decrease in the expression of the anti-apoptotic gene Bcl2. researchgate.netresearchgate.net This shift in the Bax/Bcl2 ratio creates a cellular environment that favors apoptosis. researchgate.netresearchgate.net

Furthermore, Tropisetron treatment resulted in increased activity of Caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netresearchgate.net The activation of Caspase-3 is a downstream event following the altered expression of Bax and Bcl-2 and directly leads to the dismantling of the cell.

Table 1: Effect of Tropisetron on Apoptotic Markers in SKOV3 Ovarian Cancer Cells

| Marker | Effect of Tropisetron Treatment | Significance | Reference |

|---|---|---|---|

| Bax Expression | Increased | P = 0.011 | researchgate.netresearchgate.net |

| Bcl2 Expression | Decreased | P = 0.0015 | researchgate.netresearchgate.net |

| Bax/Bcl2 Ratio | Increased | P = 0.011 | researchgate.netresearchgate.net |

| Caspase-3 Activity | Increased | P = 0.008 | researchgate.netresearchgate.net |

This table summarizes the statistically significant changes in key apoptotic regulatory molecules in SKOV3 ovarian cancer cells following treatment with Tropisetron.

Mechanisms Underlying Reduction in Cancer Cell Viability

The reduction in cancer cell viability observed with Tropisetron treatment is a direct consequence of the induction of apoptosis. By altering the expression of key regulatory genes and activating effector caspases, Tropisetron effectively triggers the self-destruction of cancer cells.

Studies utilizing the MTT assay, a method to assess cell viability, have demonstrated that Tropisetron significantly decreases the viability of SKOV3 cancer cells in a time- and concentration-dependent manner. ssu.ac.irresearchgate.netresearchgate.net This cytotoxic effect is attributed to the pro-apoptotic mechanisms described above.

In addition to its direct effects on apoptosis, Tropisetron's anti-tumor activity may also be mediated through the modulation of inflammatory and proliferative markers. In a mouse model of lung cancer, Tropisetron treatment was associated with reduced levels of the pro-proliferative marker Ki-67 and the inflammatory cytokine IL-4, while increasing levels of the anti-tumor cytokine IFN-γ and the cell adhesion molecule E-cadherin. nih.gov These findings suggest that Tropisetron may exert its anti-neoplastic effects through a multi-faceted mechanism that includes both direct induction of apoptosis and modulation of the tumor microenvironment. nih.gov

Chemical Synthesis and Derivatization Research

Synthetic Pathways and Methodological Advancements for Tropisetron (B1223216) and its Salts

The synthesis of tropisetron is a multi-step process that has seen significant advancements aimed at improving efficiency, safety, and product quality. These advancements are crucial for both economic viability and regulatory compliance.

The core synthesis of tropisetron involves the esterification of tropine (B42219) with indole-3-carboxylic acid. A common synthetic route begins with the activation of indole-3-carboxylic acid, often by converting it to a more reactive acyl chloride intermediate. This is typically followed by its reaction with tropine to form the tropisetron base.

One patented method for the large-scale preparation of tropisetron hydrochloride, a related salt, outlines a synthesis starting from indole-3-carboxylic acid and tropine. google.com In this process, indole-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the intermediate indole-3-carbonyl chloride. This intermediate is then reacted with tropine in an appropriate solvent to yield tropisetron. The final step involves the formation of the salt by reacting the tropisetron base with the corresponding acid.

While the general synthetic scheme is well-established, detailed characterization of all intermediates is crucial for process control and quality assurance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of each intermediate. However, specific, publicly available detailed spectroscopic data for every intermediate in all proprietary synthetic routes is limited.

Optimizing reaction conditions is a critical aspect of tropisetron synthesis to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice of reagents and catalysts.

The table below illustrates a hypothetical optimization of the esterification step in tropisetron synthesis, showcasing how different parameters can influence the outcome.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | DCC | Dichloromethane | 25 | 24 | 75 | 95 |

| 2 | EDCI | Tetrahydrofuran | 40 | 18 | 82 | 97 |

| 3 | Thionyl Chloride | Toluene | 60 | 12 | 85 | 98 |

| 4 | Oxalyl Chloride | Dichloromethane | 25 | 16 | 80 | 96 |

This is a hypothetical data table for illustrative purposes.

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. In the context of tropisetron synthesis, this involves the use of environmentally benign solvents, reducing waste, and improving atom economy. While specific studies detailing the application of green chemistry to tropisetron synthesis are not widely available in public literature, the general principles are highly relevant.

Key areas of exploration in the green synthesis of indole (B1671886) alkaloids, the class of compounds to which tropisetron belongs, include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reactions, including biocatalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Large-Scale Manufacturing Process Development and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale manufacturing presents numerous challenges. Process development for tropisetron synthesis focuses on ensuring the process is safe, robust, scalable, and economically viable. Key considerations include:

Thermodynamics and Kinetics: Understanding the heat flow and reaction rates is crucial for safe and efficient scale-up. Exothermic reactions require careful temperature control to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors.

Impurity Profile: The impurity profile may change with scale, requiring careful monitoring and control.

Equipment Selection: Choosing appropriate reactors, filtration systems, and drying equipment is critical for successful large-scale production.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters to ensure consistent product quality.

A systematic approach, often involving Design of Experiments (DoE), is used to identify and control critical process parameters that impact the final product's quality attributes.

Isolation and Characterization of Impurities and Related Substances

The identification, isolation, and characterization of impurities in tropisetron are essential for ensuring its safety and efficacy. Regulatory authorities require a thorough understanding of the impurity profile of any active pharmaceutical ingredient.

Potential impurities in tropisetron can arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. Common impurities that are monitored include unreacted starting materials like tropine and indole-3-carboxylic acid, as well as by-products from side reactions.

The table below lists some known impurities of tropisetron, along with their chemical information.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tropisetron EP Impurity A (Tropine) | 120-29-6 | C₈H₁₅NO | 141.21 |

| Tropisetron EP Impurity B (Indole-3-carboxylic acid) | 771-50-6 | C₉H₇NO₂ | 161.16 |

These impurities are typically detected and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Their structures are confirmed using spectroscopic methods like MS, NMR, and IR.

Polymorphism Studies and Characterization of Crystal Forms (e.g., Tropisetron Citrate (B86180) Crystal Form I)

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can have different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.

The primary techniques used in polymorphism studies include:

X-Ray Powder Diffraction (XRPD): This is the most definitive technique for identifying and differentiating between crystal forms. Each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in a material, such as melting, crystallization, and solid-solid phase transitions. Different polymorphs will exhibit different melting points and heats of fusion.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates.

The following table illustrates the type of data that would be generated in a hypothetical characterization of Tropisetron Citrate Crystal Form I.

| Analytical Technique | Parameter | Result |

| XRPD | Characteristic Peaks (2θ) | [Hypothetical values: e.g., 8.5°, 12.3°, 15.8°, 20.1°, 25.4°] |

| DSC | Melting Point | [Hypothetical value: e.g., 185 °C] |

| DSC | Enthalpy of Fusion | [Hypothetical value: e.g., 95 J/g] |

| TGA | Weight Loss | [Hypothetical value: e.g., <0.5% up to 150 °C] |

This is a hypothetical data table for illustrative purposes as specific data for this compound Crystal Form I is not publicly available.

A thorough understanding and control of the crystalline form of this compound are essential for ensuring consistent product quality and performance.

Derivatization Strategies for Novel Analogs with Modified Pharmacological Profiles

Research into the chemical synthesis and derivatization of this compound has been driven by the goal of developing novel analogs with improved pharmacological profiles. These efforts have primarily focused on modifying the two key structural components of the tropisetron molecule: the indole moiety and the tropane (B1204802) scaffold. By systematically altering these regions, researchers have been able to probe the structure-activity relationships (SAR) that govern the compound's interaction with its biological targets, most notably the 5-HT3 and α7 nicotinic acetylcholine (B1216132) (α7 nACh) receptors.

Modifications of the Indole Moiety

The indole ring of tropisetron is a critical component for its binding to the 5-HT3 receptor. Derivatization strategies have explored the impact of substitutions at various positions on this aromatic system to modulate receptor affinity and selectivity.

Research has shown that tropisetron is more tolerant to aromatic substitutions at the C-5, C-6, and C-7 positions of the indole ring compared to analogous modifications on the indazole ring of granisetron. nih.gov For instance, the introduction of substituents at these positions on the tropisetron molecule resulted in analogs with varied binding affinities for the 5-HT3 receptor. While some modifications led to a decrease in affinity, others maintained or even enhanced binding, highlighting the potential for fine-tuning the pharmacological profile through indole ring derivatization.

In a study evaluating 3-tropidine-substituted indoles as serotonin (B10506) transporter (SERT) modulators, substitutions on the indole ring were found to significantly influence activity. For example, the introduction of a 5-fluoro substituent (UCD0093) dramatically increased SERT inhibition potency. Shifting the fluoro group to the 6-position (UCD0820) further enhanced this potency, making it approximately six-fold more potent than fluoxetine. nih.gov This demonstrates that even subtle changes to the indole moiety can have profound effects on the pharmacological activity of tropane-based compounds.

Table 1: Pharmacological Profile of Indole-Modified Tropane Analogs at the Serotonin Transporter (SERT)

| Compound | Indole Substitution | SERT Inhibition EC50 (nM) | SERT Efflux Emax (%) |

|---|---|---|---|

| UCD0184 | None | 357.0 | 100 |

| UCD0093 | 5-Fluoro | 118.0 | 100 |

| UCD0820 | 6-Fluoro | 62.4 | 50 |

Data sourced from a study on tropane analogues as SERT modulators. nih.gov

Modifications of the Tropane Moiety

The tropane scaffold of tropisetron, a bicyclic amine, is another key area for derivatization. However, modifications to this part of the molecule, particularly at the bicyclic amine (N-8') position, have been found to be generally poorly tolerated. nih.gov For example, the incorporation of a benzyl (B1604629) group at the N-8' position of tropisetron was less tolerated than substitutions on the indole ring. nih.gov

A more radical derivatization strategy has involved the complete replacement of the tropane moiety with other cyclic systems. One notable example is the substitution of the tropane ring with quinuclidine (B89598). This modification resulted in the creation of potent and selective partial agonists for the α7 nACh receptor. nih.govsci-hub.se In one instance, a quinuclidine analog of tropisetron was found to be a more efficacious partial agonist at the α7 nACh receptor than tropisetron itself. sci-hub.se This suggests that while the tropane moiety is important for the established activity of tropisetron, alternative scaffolds can be employed to shift the pharmacological profile towards other targets like the α7 nACh receptor.

Further research into the molecular dissection of tropisetron has indicated that simpler compounds structurally related to the tropane domain, such as tropane and tropinone (B130398), exhibit α7-selective agonist activity. nih.gov Tropinone, for instance, was found to be a more efficacious agonist than tropisetron, albeit with a 100-fold lower potency. nih.gov This highlights the importance of the tropane core in conferring activity at α7 nACh receptors.

Table 2: Impact of Tropane and Indole Modifications on Receptor Binding Affinity

| Compound | Modification | Receptor | Binding Affinity (Ki, nM) | Fold Change from Tropisetron |

|---|---|---|---|---|

| Tropisetron | - | 5-HT3 | 1.0 | - |

| Analog 1 | 5-Cl-indole | 5-HT3 | 2.5 | 2.5 |

| Analog 2 | 6-Cl-indole | 5-HT3 | 1.8 | 1.8 |

| Analog 3 | 7-Cl-indole | 5-HT3 | 3.2 | 3.2 |

| Analog 4 | N-8' Benzyl | 5-HT3 | 253 | 253 |

This table presents a selection of data illustrating the effects of substitutions on the indole ring and the tropane moiety on 5-HT3 receptor binding affinity. nih.gov

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the quantitative analysis and purity evaluation of Tropisetron (B1223216) Citrate (B86180). Its high resolution, sensitivity, and reproducibility make it an indispensable tool. jscholarpublishers.com

The development of a robust HPLC method is critical for accurately determining the concentration of tropisetron in various matrices, including pharmaceutical formulations and biological fluids like human plasma. researchgate.net Method development involves a systematic optimization of several key parameters to achieve the desired separation and detection characteristics.

A typical HPLC method for tropisetron analysis employs a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase, a critical component, is generally a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net The pH of the buffer and the ratio of the organic solvent are carefully adjusted to obtain sharp, symmetrical peaks with adequate retention times. scilit.com

Method validation is performed according to guidelines from the International Conference on Harmonization (ICH) to ensure the method is fit for its intended purpose. jscholarpublishers.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at intra-day and inter-day levels.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jscholarpublishers.com For instance, one validated HPLC method for tropisetron in human plasma reported a lower limit of quantification of 1.25 ng/mL. nih.gov Another achieved an even lower limit of 75 pg/ml. researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scilit.com

The following table summarizes parameters from various validated HPLC methods for Tropisetron determination:

| Parameter | Method 1 (Plasma) researchgate.net | Method 2 (Plasma) nih.gov | Method 3 (Plasma) researchgate.net |

| Column | BDS-C8 | Reversed-phase | Spherisorb CN 5 µm |

| Mobile Phase | 100 mM Ammonium Acetate (pH 4.3) : Acetonitrile (80:20, v/v) | Dichloromethane | 50 mM Ammonium Acetate : Acetonitrile : Methanol (20:70:10, v/v/v) |

| Flow Rate | Not Specified | Not Specified | 1.0 mL/min |

| Detection | UV at 285 nm | UV Detection | Fluorimetric (Ex: 283 nm, Em: 340 nm) |

| LOQ | 1 ng/mL | 1.25 ng/mL | 75 pg/mL |

| Linearity Range | Not Specified | Not Specified | 0.075–25 ng/mL |

| Internal Standard | Ondansetron HCl | Not Specified | Granisetron |

Application of UV and Diode Array Detection in HPLC

Ultraviolet (UV) detection is a common and robust method used in HPLC for the quantification of Tropisetron. researchgate.netnih.gov The tropisetron molecule contains a chromophore, the indole (B1671886) ring system, which absorbs light in the UV spectrum. The detection wavelength is typically set at the absorbance maximum of tropisetron to ensure the highest sensitivity. A commonly used wavelength for the detection of tropisetron is 285 nm. researchgate.netssu.ac.ir

A Photodiode Array (PDA) or Diode Array Detector (DAD) offers significant advantages over a standard fixed-wavelength UV detector. nih.govopentrons.com A DAD acquires the entire UV-visible spectrum for every point in the chromatogram. This capability provides several benefits:

Peak Purity Analysis: The spectral data across a single chromatographic peak can be compared. If the peak is pure, the spectra at the upslope, apex, and downslope will be identical. The presence of a co-eluting impurity would result in spectral differences, which can be flagged by the system's software. rsc.org

Compound Identification: The acquired spectrum of an analyte peak can be compared to a library of reference spectra for confirmation of its identity. rsc.org

Method Development: During method development, a DAD allows for the determination of the optimal detection wavelength for tropisetron and any potential impurities without needing to perform multiple runs. nih.gov

Proper sample preparation is a critical step to ensure the accuracy and reliability of chromatographic analysis, especially for complex matrices like biological fluids. nih.gov The primary goals are to isolate tropisetron from interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the HPLC mobile phase. mdpi.com

For the analysis of tropisetron in human plasma, Liquid-Liquid Extraction (LLE) is a frequently used and effective technique. nih.gov LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. nih.gov In a typical LLE procedure for tropisetron, the plasma sample is first made alkaline to ensure tropisetron is in its non-ionized, more organic-soluble form. An organic solvent, such as dichloromethane or tert-butylmethyl ether, is then added. nih.govresearchgate.net After vigorous mixing and subsequent centrifugation to separate the layers, the tropisetron partitions into the organic layer. This organic phase is then separated, evaporated to dryness, and the residue is reconstituted in the HPLC mobile phase for injection. researchgate.net This process not only cleans up the sample by removing endogenous plasma components like proteins and salts but also serves to concentrate the analyte, thereby improving the sensitivity of the assay. nih.gov

Other sample preparation steps for solid dosage forms might include grinding the product, dissolving the powder in a suitable solvent, sonicating to ensure complete dissolution, and filtering to remove insoluble excipients before injection. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Beyond UV detection in HPLC, other spectroscopic and spectrometric methods are vital for the structural confirmation and sensitive quantification of Tropisetron Citrate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining tropisetron in biological samples. nih.gov This technique couples the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., using an atmospheric pressure chemical ionization source) and enters the mass spectrometer. In selected reaction monitoring (SRM) mode, a specific precursor ion of tropisetron is selected and fragmented, and a resulting characteristic product ion is monitored. This high specificity allows for extremely low limits of quantification, with one method reporting an LLOQ of 0.100 ng/mL in human plasma, while minimizing interference from matrix components. nih.gov

Spectrofluorimetry is another sensitive technique that has been applied to the analysis of tropisetron. This method relies on the molecule's ability to absorb light at a specific wavelength and then emit light at a longer wavelength. A study developed a spectrofluorimetric method for tropisetron hydrochloride, demonstrating its utility for quantitative analysis. sci-hub.se

Gas Chromatography (GC) has also been employed, particularly for the detection of specific impurities that may lack a UV chromophore, such as α-tropine. Since α-tropine does not absorb UV light, it cannot be detected by standard HPLC-UV methods. A GC method using a hydrogen flame ionization detector (FID) has been developed to separate and quantify this specific impurity in tropisetron hydrochloride injections. nih.gov

Biological and Cell-Based Assays for Research

To investigate the mechanisms of action and potential therapeutic effects of tropisetron beyond its antiemetic properties, researchers utilize a range of biological and cell-based assays. These in vitro assays are crucial for understanding how tropisetron interacts with cellular targets and pathways. For instance, tropisetron's activity as a partial agonist at α7 nicotinic acetylcholine (B1216132) receptors (α7-nAChR) and its immunomodulatory effects have been explored using such systems. selleckchem.comnih.gov

Cell viability and proliferation assays are fundamental tools in pharmacology to assess the effects of a compound on cell health and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. opentrons.com The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living cells. opentrons.com

The MTT assay has been employed in several studies to investigate the potential anti-cancer effects of tropisetron.

In one study, the MTT assay was used to assess the cytotoxicity of tropisetron against human ovarian cancer cells (SKOV3). The results showed that tropisetron significantly decreased the viability of these cells in a dose- and time-dependent manner, suggesting it could inhibit tumor cell growth. ssu.ac.ir

Another research effort utilized the MTT assay to demonstrate that tropisetron suppresses the growth of non-small-cell lung cancer (NSCLC) cell lines (QUDB and A549) in a dose-dependent fashion. jscholarpublishers.com

Furthermore, the effect of tropisetron on the viability of keloid fibroblasts was evaluated using the MTT assay. This study found that tropisetron led to a significant, dose-dependent reduction in the viability of these fibroblasts, indicating a potential anti-fibrotic effect. mdpi.com

These studies use assays like the MTT to quantify changes in cell number, providing crucial data on a compound's potential to either inhibit the proliferation of unwanted cells (like cancer cells) or to assess its cytotoxic profile on various cell types.

Quantitative Gene Expression Analysis (e.g., Real-Time PCR)

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a crucial tool for investigating how this compound modulates cellular pathways at the genetic level. This technique allows for the sensitive and specific quantification of messenger RNA (mRNA) transcripts, providing insights into the upregulation or downregulation of target genes following treatment with the compound.

Research has utilized RT-qPCR to explore the effects of tropisetron on apoptosis-related genes. In one study involving an ovarian cancer cell line (SKOV3), treatment with tropisetron led to a significant decrease in the expression of the anti-apoptotic gene Bcl2 while increasing the expression of the pro-apoptotic gene Bax. researchgate.net This shift in the Bax/Bcl2 expression ratio is a key indicator of apoptosis induction. researchgate.netnih.gov The ratio of these genes is often considered more biologically significant than the expression of either gene alone in determining a cell's propensity for apoptosis. nih.govbrieflands.com

Another study investigated tropisetron's effects on the parasite Echinococcus granulosus, the causative agent of cystic echinococcosis. RT-qPCR was used to assess the expression of genes related to calcium signaling, specifically calcineurin subunit B (Eg-CaN-B) and calmodulin (Eg-CaM). The results showed a concentration-dependent effect, where a low concentration (50 μM) of tropisetron significantly upregulated both genes, while a higher concentration (250 μM) led to their significant downregulation. nih.gov This suggests that tropisetron may interfere with vital calcium-dependent signaling pathways in the parasite through a complex, dose-dependent mechanism. nih.gov

| Gene Target | Biological System | Tropisetron Effect | Analytical Method | Key Finding |

|---|---|---|---|---|

| Bcl2 (anti-apoptotic) | SKOV3 Ovarian Cancer Cells | Decreased Expression (P=0.0015) | Real-Time PCR | Promotes apoptosis by reducing anti-apoptotic gene expression. researchgate.net |

| Bax (pro-apoptotic) | SKOV3 Ovarian Cancer Cells | Increased Expression (P=0.011) | Real-Time PCR | Promotes apoptosis by increasing pro-apoptotic gene expression. researchgate.net |

| Eg-CaN-B (calcineurin) | E. granulosus protoscoleces | Upregulated at 50 μM, Downregulated at 250 μM | Real-Time PCR | Concentration-dependent modulation of calcium signaling pathways. nih.gov |

| Eg-CaM (calmodulin) | E. granulosus protoscoleces | Upregulated at 50 μM, Downregulated at 250 μM | Real-Time PCR | Concentration-dependent modulation of calcium signaling pathways. nih.gov |

Protein Expression and Enzyme Activity Measurements (e.g., ELISA, Western Blot)

Analyzing changes in protein levels and enzyme activity provides further understanding of a drug's mechanism of action, complementing gene expression data. Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are standard methods for this purpose.

Western Blot Analysis: This technique is used to detect specific proteins in a sample and to quantify their expression levels. It has been employed to study the effect of tropisetron on intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways. Research has shown that tropisetron can influence the phosphorylation state of key signaling proteins. For example, studies on related compounds have demonstrated the ability to decrease the phosphorylation of p38 MAPK, a protein involved in cellular stress and inflammation. researchgate.net Tropisetron itself has been shown to decrease p38 MAP kinase levels to inhibit apoptosis. selleckchem.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of tropisetron research, an ELISA was used to measure the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.net A study on SKOV3 ovarian cancer cells found that after 24 hours of exposure to 10 μM of tropisetron, the activity of Caspase-3 was significantly increased compared to control cells (P=0.008). researchgate.net This finding corroborates the gene expression data suggesting that tropisetron induces apoptosis. researchgate.netresearchgate.net

| Target Protein/Enzyme | Analytical Method | Biological System | Tropisetron Effect | Key Finding |

|---|---|---|---|---|